molecular formula C23H18ClN3O9S B15019098 Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B15019098
M. Wt: 547.9 g/mol
InChI Key: UXUWYODMGUICPF-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, amido, sulfonamido, and carboxylate groups

Preparation Methods

The synthesis of 1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzene ring structure followed by the introduction of the various functional groups. The synthetic route may include:

    Electrophilic Aromatic Substitution:

    Amidation: The formation of the amido group involves the reaction of an amine with a carboxylic acid derivative.

    Esterification: The formation of the carboxylate groups involves the reaction of the carboxylic acid with an alcohol.

Chemical Reactions Analysis

1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and amido groups.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.

Scientific Research Applications

1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamido and amido groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1,3-DIMETHYL 5-[4-CHLORO-3-(4-NITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE can be compared with other similar compounds such as:

    1,3-Dimethylbenzene (m-Xylene): A simpler compound with only methyl groups attached to the benzene ring.

    4-Nitrobenzoic Acid: Contains a nitro group and a carboxylic acid group but lacks the complexity of the sulfonamido and amido groups.

    Sulfanilamide: Contains a sulfonamido group and is used as an antimicrobial agent.

Properties

Molecular Formula

C23H18ClN3O9S

Molecular Weight

547.9 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-[(4-nitrobenzoyl)amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H18ClN3O9S/c1-35-22(29)14-9-15(23(30)36-2)11-16(10-14)26-37(33,34)18-7-8-19(24)20(12-18)25-21(28)13-3-5-17(6-4-13)27(31)32/h3-12,26H,1-2H3,(H,25,28)

InChI Key

UXUWYODMGUICPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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